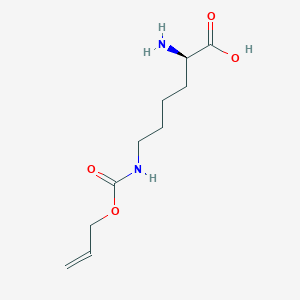

H-D-Lys(Alloc)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZPOGGPUVRZMI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426465 | |

| Record name | H-D-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274260-42-3 | |

| Record name | H-D-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to H-D-Lys(Alloc)-OH for Researchers and Drug Development Professionals

Introduction: N-delta-allyloxycarbonyl-D-lysine (H-D-Lys(Alloc)-OH) is a protected amino acid derivative that serves as a critical building block in modern peptide synthesis. Its unique chemical properties, particularly the orthogonal nature of the Alloc protecting group, offer chemists precise control over the synthesis of complex peptides with tailored functionalities. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of its application in peptide synthesis and its potential impact on biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging advanced peptide chemistries.

Core Properties of this compound

This compound is the D-enantiomer of the more commonly used H-L-Lys(Alloc)-OH. The incorporation of D-amino acids into peptides can significantly influence their biological properties, including increased proteolytic stability and altered receptor binding affinities. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N-delta-allyloxycarbonyl-D-lysine |

| Synonyms | H-D-Lys(Aloc)-OH, Nδ-Alloc-D-lysine |

| CAS Number | 274260-42-3 |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Optical Rotation | Expected to be approximately -18.5° (c = 1% in 1 M HCl), as the enantiomer of H-L-Lys(Alloc)-OH which has a reported value of +18.5±1°. |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in aqueous solutions. |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the Alloc group provides orthogonal protection to the side-chain amine of lysine. This allows for selective deprotection and modification of the lysine side chain while the peptide backbone remains attached to the solid support and other protecting groups are intact.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an Alloc-protected lysine residue into a peptide chain and its subsequent selective deprotection.

Protocol for Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from a lysine residue on a resin-bound peptide.

Materials:

-

Peptide-resin containing an Alloc-protected lysine residue.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Scavenger: Phenylsilane (PhSiH₃), morpholine, or another suitable nucleophile.

-

Dichloromethane (DCM), anhydrous.

-

Nitrogen or Argon gas for inert atmosphere.

-

Solid-phase synthesis vessel.

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in the synthesis vessel.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas to create an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (typically 0.1 to 0.5 equivalents relative to the resin loading) in anhydrous DCM. Add the scavenger (typically 10-20 equivalents).

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test on a small sample of resin beads) to detect the presence of the free amine.

-

Washing: After the reaction is complete, drain the deprotection cocktail. Wash the resin extensively with DCM to remove the catalyst and byproducts. It is often beneficial to include a wash with a solution of a chelating agent, such as sodium diethyldithiocarbamate in DMF, to ensure complete removal of palladium residues.

-

Final Washes: Perform final washes with DCM and DMF to prepare the resin for the next synthetic step, such as side-chain modification or further peptide elongation.

Signaling Pathway and Biological Implications

The incorporation of D-amino acids, such as D-lysine, into peptides can have profound effects on their interaction with biological targets, such as G-protein coupled receptors (GPCRs). D-amino acids can alter the peptide's conformation, leading to changes in receptor binding affinity and specificity, and can also confer resistance to proteolytic degradation, thereby prolonging the peptide's half-life in vivo.

The following diagram illustrates conceptually how a peptide containing a D-amino acid might modulate a GPCR signaling pathway differently than its all-L-amino acid counterpart.

In this conceptual model, an L-peptide ligand binds to and activates a GPCR, initiating a downstream signaling cascade. A D-peptide analog, synthesized using this compound, may exhibit altered binding to the same receptor. This could result in a range of outcomes, including:

-

Increased or decreased receptor agonism or antagonism: The change in conformation could lead to a more or less potent biological response.

-

Altered receptor selectivity: The D-peptide might gain affinity for a different receptor subtype or lose affinity for off-target receptors, leading to a more specific therapeutic effect.

-

Biased signaling: The D-peptide could stabilize a receptor conformation that preferentially activates one downstream signaling pathway over another.

Conclusion

This compound is a valuable tool for the synthesis of peptides with novel properties. Its use in SPPS allows for the creation of complex peptide architectures and the introduction of site-specific modifications. The incorporation of D-lysine can significantly impact the biological activity of peptides, offering opportunities for the development of more stable and selective therapeutic agents. The experimental protocols and conceptual workflows presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.

A Technical Guide to H-D-Lys(Alloc)-OH: Structure, Synthesis, and Application

For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is paramount. This guide provides an in-depth look at H-D-Lys(Alloc)-OH, a key building block in modern peptide synthesis. We will delve into its chemical structure, properties, and its application in experimental workflows, particularly in the context of solid-phase peptide synthesis (SPPS).

Core Compound Details

This compound, systematically named (2R)-2-amino-6-(prop-2-en-1-yloxycarbonylamino)hexanoic acid, is the D-enantiomer of the more commonly referenced L-lysine derivative. The "H" signifies the presence of a free amine group at the alpha-carbon, while "(Alloc)" indicates that the epsilon-amino group of the lysine side chain is protected by an allyloxycarbonyl group. This orthogonal protecting group strategy is fundamental to its utility in complex peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. Note that while the specific optical rotation for the D-isomer may not be readily available, it is expected to have the same magnitude but opposite sign to the L-isomer.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈N₂O₄ | [1][2][3] |

| Molecular Weight | 230.26 g/mol | [2][3] |

| CAS Number | 6298-03-9 (for L-isomer) | [2][3] |

| Appearance | Solid | [3] |

| Purity | ≥98% to ≥99.0% | [2][3] |

| Optical Activity ([α]20/D) | +18.5±1°, c = 1% in 1 M HCl (for L-isomer) | [3] |

| Storage Temperature | 2-8°C | [3] |

Structure and Stereochemistry

The chemical structure of this compound is characterized by a lysine backbone with a crucial modification on its side chain. The D-configuration at the alpha-carbon distinguishes it from its naturally occurring L-counterpart. The epsilon-amino group is protected by an allyloxycarbonyl (Alloc) group. This protecting group is stable under the basic conditions used for Fmoc group removal, but can be selectively cleaved using a palladium catalyst. This orthogonal protection is a cornerstone of its utility in creating complex peptides with side-chain modifications.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), typically as its Nα-Fmoc protected form, Fmoc-D-Lys(Alloc)-OH. Below are detailed methodologies for its incorporation and the selective deprotection of the Alloc group.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Alloc)-OH

This protocol outlines the manual steps for incorporating an Fmoc-D-Lys(Alloc)-OH residue into a peptide chain on a solid support resin (e.g., Rink Amide resin).

1. Resin Swelling and Preparation:

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and prepare for the coupling step.

3. Coupling of Fmoc-D-Lys(Alloc)-OH:

-

In a separate vial, dissolve Fmoc-D-Lys(Alloc)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature to allow for complete coupling.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF and DCM.

These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Protocol for Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed while the peptide is still on the solid support, allowing for side-chain modification.

1. Resin Preparation:

-

Wash the peptide-resin with DCM (3-5 times).

2. Deprotection Cocktail Preparation:

-

Prepare a solution of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a suitable solvent like DCM or a mixture of DCM/DMF.

-

Add a scavenger, such as phenylsilane (PhSiH₃), to the catalyst solution.

3. Alloc Deprotection Reaction:

-

Add the deprotection cocktail to the peptide-resin.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a suitable analytical method.

-

Drain the reaction solution.

-

Wash the resin extensively with DCM and DMF to remove the palladium catalyst and byproducts. The free epsilon-amino group of the D-lysine residue is now available for further modification.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of utilizing Fmoc-D-Lys(Alloc)-OH in solid-phase peptide synthesis to create a peptide with a site-specific side-chain modification.

Caption: Workflow for SPPS using Fmoc-D-Lys(Alloc)-OH.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The unique properties of this compound, particularly its orthogonal protection scheme, make it an invaluable tool for the synthesis of complex and modified peptides for a wide range of applications in research and drug development.

References

Synthesis of H-D-Lys(Alloc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of H-D-Lys(Alloc)-OH, an essential building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) group serves as a versatile orthogonal protecting group for the ε-amino function of D-lysine, enabling selective deprotection under mild conditions that are compatible with many other protecting groups used in solid-phase peptide synthesis (SPPS). This allows for the synthesis of complex peptides, including branched and cyclic structures, and the site-specific modification of lysine side chains.[1][2][3][4]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of the target molecule and its key intermediate is crucial for successful synthesis and application.

| Property | This compound | Nα-Fmoc-Nε-Alloc-D-lysine |

| CAS Number | Not explicitly found for D-isomer, L-isomer is 6298-03-9[5] | 214750-75-1[6] |

| Molecular Formula | C₁₀H₁₈N₂O₄[5] | C₂₅H₂₈N₂O₆[6][7] |

| Molecular Weight | 230.26 g/mol [5] | 452.50 g/mol [6][8] |

| Appearance | Solid / Powder | White to beige powder |

| Purity (Typical) | ≥98% to ≥99.0%[5] | ≥95.0% to ≥98.0% (HPLC)[9] |

| Storage Temperature | 2-8°C[9] | 2-30°C |

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available, orthogonally protected precursor, Nα-Fmoc-Nε-Alloc-D-lysine. This precursor is a key building block in Fmoc-based solid-phase peptide synthesis.[4][10] The overall strategy involves the selective removal of the Nα-Fmoc group while keeping the Nε-Alloc group intact.

Caption: Overall synthetic workflow.

Experimental Protocols

The following sections detail the experimental procedures for the key transformation in the synthesis of this compound.

Step 1: Synthesis of Nα-Fmoc-Nε-Alloc-D-lysine

While this guide focuses on the final deprotection step, it is important to understand the origin of the starting material. Nα-Fmoc-Nε-Alloc-D-lysine is an amino acid derivative designed for peptide synthesis.[10] Its synthesis involves the selective protection of the ε-amino group of D-lysine with an allyloxycarbonyl (Alloc) group, followed by the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block is widely available from commercial suppliers.

Step 2: Nα-Fmoc Deprotection to Yield this compound

The final step is the selective removal of the base-labile Fmoc group. This is a standard procedure in peptide chemistry and is typically achieved under mild basic conditions.[2]

Materials and Reagents:

| Reagent | Grade/Purity |

| Nα-Fmoc-Nε-Alloc-D-lysine | ≥98% |

| Piperidine | >99.5%, redistilled[11] |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade[11] |

| Diethyl ether | Anhydrous |

Procedure:

-

Dissolution: Dissolve Nα-Fmoc-Nε-Alloc-D-lysine in a solution of 20% piperidine in N,N-dimethylformamide (DMF). The reaction is typically run at room temperature.[1][2]

-

Reaction Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

-

Work-up:

-

Once the reaction is complete, the solvent and excess piperidine are removed under reduced pressure (rotary evaporation).

-

The resulting residue is triturated with cold diethyl ether to precipitate the product as a solid.[1]

-

The solid product is collected by filtration, washed with additional cold diethyl ether, and dried under vacuum.

-

-

Purification (if necessary): If required, the crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Orthogonal Deprotection Chemistry

The utility of this compound and its Fmoc-protected precursor lies in the orthogonality of the Alloc and Fmoc protecting groups. This allows for selective deprotection and subsequent modification at either the α-amino or ε-amino position.

References

- 1. kohan.com.tw [kohan.com.tw]

- 2. Fmoc-Lys(Alloc)-OH | 146982-27-6 | Benchchem [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Alloc-Lys(Fmoc)-OH | C25H28N2O6 | CID 10950465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ≥95.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: H-D-Lys(Alloc)-OH for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Lys(Alloc)-OH, a crucial building block in synthetic peptide chemistry. The document details its chemical properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), with a focus on the protocols for the removal of the versatile allyloxycarbonyl (Alloc) protecting group.

Core Compound Information

This compound, with the systematic IUPAC name (2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid, is the D-enantiomer of Alloc-protected lysine.[1] The D-configuration of this amino acid is particularly valuable for the synthesis of peptides with enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while the CAS number is specific to the D-isomer, some physical properties, such as optical activity, are often reported for the more common L-isomer and are provided here for general reference.

| Property | Value | Reference |

| CAS Number | 274260-42-3 | [1] |

| Molecular Formula | C10H18N2O4 | [1] |

| Molecular Weight | 230.27 g/mol | |

| Synonyms | Ndelta-Alloc-D-lysine, (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | |

| Optical Activity (of L-isomer) | [α]20/D +18.5±1°, c = 1% in 1 M HCl |

Sourcing and Suppliers

This compound (CAS: 274260-42-3) is available from a number of specialized chemical suppliers. Researchers are advised to request certificates of analysis to ensure the stereochemical purity and quality of the compound.

Potential Suppliers:

-

P&S Chemicals[1]

-

Creative Peptides

-

GLR Innovations

-

ChemScene

Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) for the introduction of a D-lysine residue where the ε-amino group requires orthogonal protection. The Alloc group is stable to the acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, making it an excellent choice for complex peptide synthesis strategies, including the synthesis of branched or cyclic peptides.

The selective deprotection of the Alloc group allows for site-specific modification of the lysine side chain, such as the attachment of labels, cross-linkers, or other functional moieties, while the peptide remains anchored to the solid support.

Experimental Protocols: Alloc Group Deprotection

The removal of the Alloc protecting group is typically achieved through palladium(0)-catalyzed allylic cleavage. Several protocols exist, with variations in the palladium source, scavenger, and solvent system.

General On-Resin Alloc Deprotection Protocol

This protocol describes a general method for the removal of the Alloc group from a resin-bound peptide.

Materials:

-

Peptidyl-resin containing an Alloc-protected D-lysine residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Phenylsilane (PhSiH3) or other suitable scavenger (e.g., N-Methylaniline)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Swell the peptidyl-resin in DCM in a suitable reaction vessel.

-

Prepare a solution of Pd(PPh3)4 (0.1 to 0.25 equivalents relative to the resin loading) in DCM under an inert atmosphere.

-

Add the palladium catalyst solution to the swollen resin.

-

Add the scavenger (e.g., 20 equivalents of Phenylsilane) to the reaction mixture.

-

Agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) to detect the presence of the free amine.

-

Once the reaction is complete, drain the reaction solution.

-

Wash the resin extensively with DCM and DMF to remove the catalyst and scavenger byproducts.

-

The resin is now ready for the next coupling step or further modification at the deprotected lysine side chain.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations involving this compound in peptide synthesis.

Caption: SPPS Workflow with this compound.

Caption: Palladium-Catalyzed Alloc Deprotection.

References

An In-depth Technical Guide to Alloc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a versatile and widely used tool in modern organic synthesis, particularly in the fields of peptide chemistry, natural product synthesis, and medicinal chemistry.[1] Its popularity stems from its unique deprotection mechanism, which allows for its selective removal under mild conditions, ensuring orthogonality with many other common protecting groups.[1][2] This technical guide provides a comprehensive overview of the core principles of Alloc chemistry, including detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights.

Core Principles of the Alloc Protecting Group

The Alloc group is a carbamate-based protecting group used primarily for amines, but also applicable to alcohols and other functional groups.[2][3] Its structure consists of an allyloxy group attached to a carbonyl, which is in turn linked to the nitrogen or oxygen atom of the functional group being protected.

The key advantages of the Alloc group lie in its stability to both acidic and basic conditions commonly employed in peptide synthesis for the removal of Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, respectively.[1][4] This orthogonality is crucial for complex multi-step syntheses, enabling chemists to selectively unmask specific functional groups without affecting others.[1]

Protection of Functional Groups with Alloc

The introduction of the Alloc group is typically a straightforward process involving the reaction of the amine or alcohol with an activated Alloc reagent.

Common Reagents for Alloc Protection:

-

Allyl chloroformate (Alloc-Cl): A highly reactive reagent for the protection of amines and alcohols.[2]

-

Diallyl dicarbonate (Alloc₂O): A less reactive and more stable alternative to Alloc-Cl, analogous to Boc₂O.[2]

-

Alloc-OSu (N-allyloxycarbonyloxysuccinimide): Another effective reagent for amine protection.[2]

The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

This protocol provides a general procedure for the protection of a primary amine with allyl chloroformate.

Materials:

-

Amine substrate

-

Allyl chloroformate (Alloc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (NaCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1 equivalent) and sodium bicarbonate (6 equivalents) in a mixture of THF and water (1:1) at room temperature.[2]

-

Add allyl chloroformate (3 equivalents) to the reaction mixture.[2]

-

Stir the mixture at room temperature for 12 hours.[2]

-

Extract the reaction mixture with ethyl acetate.[2]

-

Wash the combined organic layers with saturated aqueous sodium chloride, dry over sodium sulfate, and concentrate in vacuo.[2]

-

Purify the product by column chromatography.[2]

Data Presentation: Alloc Protection Reaction Parameters

| Substrate | Alloc Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary Amine | Alloc-Cl | NaHCO₃ | THF/H₂O | 12 | 87 | [2] |

| Amine | Alloc-Cl | Pyridine | THF | - | - | [2] |

| Amine | Alloc-Cl | DMAP, NEt₃ | CH₃CN | - | - | [2] |

| Amine | Alloc₂O | - | Dioxane, H₂O or CH₂Cl₂ | - | - | [2] |

| Amine | Alloc-OSu | NEt₃ | CH₂Cl₂ | - | - | [2] |

Deprotection of the Alloc Group

The removal of the Alloc group is its most defining and valuable feature. It is cleaved under mild, neutral conditions via a palladium(0)-catalyzed reaction, a process known as the Tsuji-Trost allylation.[5] This reaction involves the coordination of a Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[2][5]

The resulting carbamate is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2] A crucial component of this reaction is the "allyl scavenger," a nucleophile that reacts with the π-allylpalladium complex to regenerate the Pd(0) catalyst and prevent the liberated allyl group from re-alkylating the deprotected amine.[2][6]

Common Palladium(0) Catalysts:

Common Allyl Scavengers:

-

Phenylsilane (PhSiH₃): A widely used and effective scavenger.[5][7]

-

Morpholine: A classic scavenger, though sometimes less efficient than others.[2][6]

-

Dimedone and Barbituric Acid: Carbon-based nucleophiles that can act as scavengers.[2]

-

Tributyltin hydride (Bu₃SnH) and Sodium borohydride (NaBH₄): Hydride donors that can also be used.[2]

-

Dimethylamine borane complex (Me₂NH·BH₃): Found to be a highly efficient scavenger, leading to quantitative removal of the Alloc group without side reactions.[6][8]

-

1,8-Diazabicyclo[2.2.2]octane (DABCO): An effective scavenger that allows for short reaction times.

This protocol is adapted for solid-phase peptide synthesis (SPPS).

Materials:

-

Alloc-protected peptide on resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the resin in DCM.[5]

-

Prepare a deprotection solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.[5]

-

Add the deprotection solution to the resin and shake at room temperature for 2 hours.[5]

-

Drain the reaction vessel.[5]

-

Repeat the deprotection step (steps 2-4) one more time to ensure complete removal.[5]

-

Wash the resin extensively with DCM and methanol.[5]

Data Presentation: Alloc Deprotection Reaction Parameters

| Catalyst | Scavenger | Equivalents (Scavenger) | Solvent | Time | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylsilane | 20 | DCM | 2 h (x2) | >98 | [5][9] |

| Pd(PPh₃)₄ | DABCO | 5 | CH₂Cl₂ | 10-20 min | 94-99 | |

| Pd(PPh₃)₄ | Me₂NH·BH₃ | 40 | - | 40 min | Quantitative | [6][8] |

| Pd(PPh₃)₄ | Morpholine | - | - | - | Inferior to Me₂NH·BH₃ | [6] |

| Pd(PPh₃)₄ | Pyridine | - | CH₂Cl₂ | Slower | 94-99 | |

| I₂/H₂O | - | 5 | PC/EtOAc | 1.5 h | 99 | [10] |

Mandatory Visualizations

Caption: Mechanism of Alloc protection of an amine.

Caption: Catalytic cycle of Alloc deprotection.

Caption: SPPS workflow using Alloc for side-chain protection.

Conclusion

The allyloxycarbonyl protecting group is an invaluable tool in the arsenal of synthetic chemists.[1] Its robustness to a wide range of reaction conditions, coupled with its mild and selective palladium-catalyzed deprotection, provides a high degree of orthogonality essential for the synthesis of complex molecules such as peptides and natural products.[1] The availability of various reagents for its introduction and a selection of scavenger systems for its removal allow for fine-tuning of reaction conditions to suit specific synthetic needs. The continued development of new, milder, and more sustainable deprotection methods, such as the recently reported metal-free iodine-mediated cleavage, further expands the utility of the Alloc group in modern organic synthesis.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. proprep.com [proprep.com]

- 4. benchchem.com [benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Role of D-Amino Acids in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Advantage of D-Amino Acids

In the realm of peptide and protein chemistry, nature almost exclusively utilizes L-amino acids, the levorotatory stereoisomers, as the fundamental building blocks.[1][2][3][4] This homochirality dictates the structure and function of all naturally occurring proteins and peptides in higher organisms. However, their D-(dextrorotatory) enantiomers, which are non-superimposable mirror images, offer a powerful strategic tool in medicinal chemistry and drug design.[1][2]

The primary challenge in developing native peptides as therapeutics is their inherent susceptibility to rapid degradation by endogenous proteases.[1][5] These enzymes are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] The strategic incorporation of D-amino acids into a peptide sequence is a cornerstone of modern peptide drug design, offering a robust solution to overcome this limitation and enhance therapeutic potential.[1][5] This guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of D-amino acids in peptide chemistry.

Core Impact of D-Amino Acid Incorporation

The substitution of L-amino acids with their D-counterparts can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.[1]

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[5][6] The peptide bonds adjacent to D-amino acid residues are not recognized by most proteases, rendering the peptide significantly more stable in biological fluids like serum.[5][7][8] This enhanced stability directly translates to a longer in vivo half-life, a critical attribute for a successful drug.[2][6][9] For instance, peptides with D-amino acid substitutions have shown substantially improved stability against enzymes like trypsin and in fetal calf serum (FCS).[10] This modification is a key strategy for improving the bioavailability of peptide drugs.[1][6]

Modulation of Structure and Conformation

Introducing a D-amino acid alters the peptide's three-dimensional structure. A single D-amino acid can disrupt canonical secondary structures like α-helices or β-sheets, or it can be used to induce specific β-turns, which can be crucial for receptor binding.[5][11] Conversely, an "all-D-peptide" or a "retro-inverso" peptide (composed of D-amino acids in the reverse sequence) can adopt a mirror-image conformation of the parent L-peptide, potentially allowing it to bind to the same target with similar affinity but with the added benefit of proteolytic resistance.[7][8][9]

Altered Receptor Binding and Bioactivity

By modifying the peptide's conformation, D-amino acid substitution can alter its binding affinity and selectivity for its target receptor.[5] The outcome is highly dependent on the specific position and residue being substituted. In some cases, activity is maintained or even enhanced, leading to "superagonists."[1] In other instances, the conformational change might reduce or abolish activity, a result that can be leveraged to fine-tune selectivity or create specific antagonists.[5]

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid incorporation on peptide stability and activity.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability

| Peptide | Modification | Assay Condition | Half-life (t½) | % Remaining (at time) | Reference |

| L-Peptide (Antimicrobial) | All L-amino acids | Trypsin Treatment | - | Susceptible | [10] |

| D-Peptide (Antimicrobial) | Partial D-amino acid substitution | Trypsin Treatment | - | Highly Stable | [10] |

| AD-Peptide (Antimicrobial) | All D-amino acids | Trypsin Treatment | - | Highly Stable | [10] |

| L-Peptide (Hydrogelator) | All L-amino acids | Proteinase K (4h) | - | 0% | [7] |

| D-Peptide (Hydrogelator) | C-terminal D-amino acid | Proteinase K (24h) | - | 15% | [7] |

| Polybia-CP (L-form) | All L-amino acids | Trypsin | Susceptible | - | [12] |

| D-CP (D-form) | All D-amino acids | Trypsin | Improved Stability | - | [12] |

| D-lys-CP | Partial D-lysine substitution | Trypsin | Improved Stability | - | [12] |

Table 2: Effect of D-Amino Acid Substitution on Biological Activity

| Peptide System | Modification | Target/Assay | Metric (IC₅₀/MIC) | Outcome | Reference |

| KKVVFKVKFKK (Antimicrobial) | D-amino acid substitutions at N/C termini | Antimicrobial Activity | Maintained | Activity preserved with increased stability | [13] |

| KKVVFKVKFKK (Antimicrobial) | D-amino acid substitutions in the middle | Antimicrobial Activity | Complete Loss | Disruption of α-helix abolished activity | [13] |

| Polybia-MPI (Antimicrobial) | All D-amino acids (D-MPI) | Antimicrobial Activity | Maintained/Improved | Activity retained with increased stability | [14] |

| Polybia-MPI (Antimicrobial) | All D-amino acids (D-MPI) | Hemolytic Activity | Decreased | Reduced toxicity to host cells | [14] |

| R4F4 (Antimicrobial) | All D-amino acids (D-R4F4) | Antimicrobial Activity | Significantly Improved | Enhanced activity and protease resistance | [15] |

Applications in Drug Development

The strategic use of D-amino acids has led to the successful development of peptide therapeutics across various disease areas. These modifications are crucial for creating drugs with favorable pharmacokinetic profiles.

Examples of Approved Drugs Incorporating D-Amino Acids or Analogs:

-

Octreotide: A synthetic analog of somatostatin used to treat acromegaly and certain tumors. It incorporates D-phenylalanine and an amino alcohol to confer resistance to metabolic degradation.[11]

-

Degarelix: A GnRH antagonist used for prostate cancer, which contains multiple non-natural amino acids, including D-alanine.

-

Icatibant: A bradykinin B2 receptor antagonist for hereditary angioedema, featuring D-arginine.

-

Voclosporin: A calcineurin inhibitor that includes one D-type amino acid in its cyclic structure for improved efficacy and stability.[16]

-

Cyclosporine: An immunosuppressant cyclic peptide that contains a D-alanine residue, contributing to its stability and function.[17][18]

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the mechanism of a D-amino acid-containing peptide acting as a competitive antagonist at a G-Protein Coupled Receptor (GPCR), a common drug target. The antagonist, stabilized by a D-amino acid, binds to the receptor but does not trigger the conformational change required for G-protein activation, thereby blocking the downstream signaling cascade that would be initiated by the endogenous L-peptide agonist.[19][20][21]

Experimental Workflow Diagram

This diagram outlines a typical rational design cycle for developing metabolically stable peptides using D-amino acid substitution. The workflow is iterative, beginning with a bioactive L-peptide and progressing through design, synthesis, and a series of assays to identify an optimized lead candidate.[22][23][24]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol describes the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing a peptide with a D-amino acid substitution. The core methodology remains the same as for all-L peptides, with the key difference being the use of a protected D-amino acid building block at the desired position.[25]

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acid (e.g., Fmoc-D-Ala-OH)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF within an SPPS vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. This exposes the free amine for the first amino acid coupling. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (L- or D-) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to ensure complete coupling.

-

Wash the resin with DMF, DCM, and MeOH to remove excess reagents.[25]

-

-

Repeat Synthesis Cycle: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence. At the position where the D-amino acid is required, use the corresponding Fmoc-D-Aaa-OH building block.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups.[25][26]

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[25][26]

-

Purification: Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude product in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[26]

-

Verification: Confirm the mass and purity of the final peptide product using mass spectrometry (LC-MS).

Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to quantify the stability of a peptide in human serum by measuring the disappearance of the intact peptide over time using RP-HPLC.[26][27][28]

Materials:

-

Lyophilized peptide

-

Human serum (commercially available)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching/Precipitation Solution: e.g., 10% Trichloroacetic acid (TCA) in water, or 6 M Urea, or organic solvents like acetonitrile.[26][28][29]

-

RP-HPLC system with a C18 column

-

Incubator or water bath at 37°C

-

Low-protein-binding microcentrifuge tubes

Methodology:

-

Preparation:

-

Incubation:

-

Time-Point Sampling:

-

Reaction Quenching and Protein Precipitation:

-

Sample Clarification:

-

HPLC Analysis:

-

Data Analysis:

-

Integrate the peak area corresponding to the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining relative to the T=0 time point.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[29]

-

Conclusion

The incorporation of D-amino acids is a powerful and validated strategy in peptide chemistry to address the fundamental challenge of proteolytic instability.[1][5] By conferring resistance to enzymatic degradation, these non-natural building blocks significantly enhance the pharmacokinetic properties of peptide drug candidates, leading to improved half-life and bioavailability.[2][6][9] While the structural consequences must be carefully considered to maintain or optimize biological activity, the ability to rationally design peptides with tailored stability and function underscores the indispensable role of D-amino acids in the modern drug discovery and development pipeline.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. biopharmaspec.com [biopharmaspec.com]

- 3. jpt.com [jpt.com]

- 4. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. lifetein.com [lifetein.com]

- 10. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. FDA Approved Cyclic Peptide Drugs [creative-peptides.com]

- 17. mdpi.com [mdpi.com]

- 18. ajrpsb.com [ajrpsb.com]

- 19. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 20. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]

- 21. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]

- 22. lcms.cz [lcms.cz]

- 23. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 26. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Serum Stability Assay [bio-protocol.org]

- 29. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Lys(Alloc)-OH: A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of specialized amino acids is paramount for successful experimental design and execution. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for H-D-Lys(Alloc)-OH, a key building block in peptide synthesis and medicinal chemistry.

While specific quantitative data for this compound is not extensively published, this guide compiles relevant information from closely related analogs, such as the L-isomer and its N-terminally protected forms. Furthermore, it outlines detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | H-L-Lys(Alloc)-OH | Fmoc-L-Lys(Alloc)-OH |

| CAS Number | 274260-42-3 | 6298-03-9[1] | 146982-27-6[2][3] |

| Molecular Formula | C10H18N2O4[4] | C10H18N2O4[1] | C25H28N2O6[2][3] |

| Molecular Weight | 230.26 g/mol [4] | 230.26 g/mol [1] | 452.50 g/mol [2] |

| Appearance | Solid | Solid[1] | White to off-white solid/powder[2][3] |

Solubility Data

| Compound | Solvent | Solubility | Notes |

| Fmoc-L-Lys(Alloc)-OH | DMSO | 100 mg/mL (220.99 mM)[2] | Ultrasonic assistance may be required.[2] |

| DMF | "clearly soluble" at 1 mmol in 2 mL | - | |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble[3] | Qualitative data. | |

| H-L-Lys(Alloc)-OH | 1 M HCl | Soluble[1] | Used as a solvent for optical rotation measurement, implying good solubility.[1] |

Stability Profile

Detailed stability studies on this compound are not currently published. However, the stability of the allyloxycarbonyl (Alloc) protecting group is well-documented in the context of peptide synthesis.

General Stability Characteristics:

-

Storage of Related Compounds: The N-Fmoc protected L-isomer is stable as a powder for up to 3 years at -20°C and for 2 years at 4°C. In solvent, it is recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] H-L-Lys(Alloc)-OH is recommended to be stored at 2-8°C.[1]

-

Alloc Group Stability: The Alloc group is known to be stable under the acidic conditions used for the cleavage of Boc-protecting groups (e.g., trifluoroacetic acid - TFA) and the basic conditions for the removal of Fmoc-protecting groups (e.g., piperidine).[5]

-

Alloc Group Cleavage: The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[5]

Experimental Protocols

Given the absence of specific published data for this compound, the following generalized protocols are provided to guide researchers in determining its solubility and stability.

Protocol for Determining Aqueous Solubility

This protocol is a general method for assessing the solubility of amino acid derivatives in aqueous media at different pH values.

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 3, 5, 7.4, and 9).

-

Sample Preparation: Accurately weigh a small amount of this compound and add it to a known volume of each buffer in separate vials to create a saturated solution. Ensure excess solid is present.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol for Assessing Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a solution over time.

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a relevant solvent or buffer system.

-

Incubation: Aliquot the solution into several vials and store them under different conditions (e.g., varying temperatures: 4°C, 25°C, 40°C; and protecting from light).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.

-

Analysis: Analyze the sample using a stability-indicating analytical method, such as reverse-phase HPLC.

-

Data Evaluation: Compare the peak area of the intact this compound to its initial peak area (time 0) to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the use of this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for assessing the stability of this compound in solution.

Caption: Logical relationship of orthogonal protection using Fmoc and Alloc groups.

References

The Cornerstone of Complex Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protection

For researchers, scientists, and drug development professionals, the precise and controlled synthesis of complex peptides is a fundamental requirement. This in-depth technical guide delves into the core principles of orthogonal protection in peptide synthesis, a strategy that has revolutionized the field and enabled the creation of sophisticated peptide-based therapeutics and research tools. We will explore the foundational concepts, compare the major protection strategies, provide detailed experimental protocols, and present quantitative data to inform your synthetic designs.

The essence of orthogonal protection lies in the use of multiple, distinct classes of protecting groups within a single synthetic sequence. Each class of protecting group is selectively removable under specific chemical conditions that do not affect the others.[1][2] This powerful concept allows for the stepwise and unambiguous construction of peptide chains, as well as the introduction of modifications such as branching and cyclization with high fidelity.[1][2]

Core Principles of Orthogonal Protection

In solid-phase peptide synthesis (SPPS), the most common approach for creating peptides, three main classes of protecting groups are employed:

-

Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are removed at each cycle to allow for the addition of the next amino acid.[2]

-

Permanent Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support.[1][2]

-

Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications and can be removed without affecting either the temporary or permanent protecting groups, enabling complex molecular architectures.[2]

The selection of an appropriate orthogonal strategy is dictated by the chemical nature of the target peptide and the desired modifications. The two most dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.

Strategic Decision Making in Orthogonal Protection

The choice between the two major orthogonal protection strategies, Boc/Bzl and Fmoc/tBu, is a critical first step in planning a peptide synthesis. The following decision tree illustrates the key considerations:

The Boc/Bzl Strategy: A Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the older of the two major approaches and relies on graded acid lability for selective deprotection.

-

Nα-Protection: The Boc group is used for temporary protection of the α-amino group and is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

-

Side-Chain Protection: Benzyl-based protecting groups are used for the side chains and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][4]

While effective, the repeated use of acid for Boc removal can be harsh on sensitive sequences, and the final HF cleavage requires specialized equipment.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The following diagram outlines the cyclical process of peptide chain elongation using the Boc/Bzl strategy.

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method for SPPS today.[5][6] It offers a truly orthogonal system, which provides greater flexibility and milder reaction conditions.

-

Nα-Protection: The Fmoc group is base-labile and is typically removed at each cycle with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8]

-

Side-Chain Protection: tert-Butyl-based protecting groups are used for the side chains and are removed with a strong acid, such as TFA, during the final cleavage from the resin.[5][9]

The mild, basic conditions for Fmoc removal are compatible with a wider range of sensitive amino acids and modifications.[6]

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

The diagram below illustrates the iterative steps involved in peptide chain elongation using the Fmoc/tBu strategy.

Quantitative Data on Protecting Groups

The selection of appropriate protecting groups is critical for the success of a peptide synthesis. The following tables summarize the stability and cleavage conditions of common protecting groups used in both Boc/Bzl and Fmoc/tBu strategies.

Table 1: Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | 25-50% TFA in DCM | Stable to bases and hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine in DMF | Stable to acids and hydrogenolysis |

Table 2: Common Side-Chain Protecting Groups

| Amino Acid | Protecting Group | Abbreviation | Cleavage Conditions |

| Arg | Tosyl | Tos | HF |

| Arg | Pentamethylchromanesulfonyl | Pmc | TFA |

| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Asp, Glu | Benzyl ester | OBzl | HF |

| Asp, Glu | tert-Butyl ester | OtBu | TFA |

| Cys | Acetamidomethyl | Acm | Hg(OAc)₂ followed by H₂S, or I₂ |

| Cys | Trityl | Trt | TFA, scavengers recommended |

| His | Benzyloxymethyl | Bom | HF |

| His | Trityl | Trt | TFA, scavengers recommended |

| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Lys | tert-Butoxycarbonyl | Boc | TFA |

| Ser, Thr, Tyr | Benzyl ether | Bzl | HF |

| Ser, Thr, Tyr | tert-Butyl ether | tBu | TFA |

| Trp | Formyl | For | Piperidine or HF |

| Trp | tert-Butoxycarbonyl | Boc | TFA |

Table 3: Auxiliary Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Phenylsilane | Fmoc/tBu, Boc/Bzl |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc/tBu |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc/tBu |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Fmoc/tBu |

Experimental Protocols

The following are detailed methodologies for key experiments in orthogonal peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next cycle.

Protocol 2: Selective Removal of the Dde Group

This protocol is for the selective deprotection of a lysine side chain protected with Dde.

-

Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).

-

Dde Deprotection:

-

Washing: Wash the resin extensively with DMF (5x) to remove residual hydrazine. The resin is now ready for on-resin modification of the lysine side chain.

Protocol 3: Palladium-Catalyzed Removal of the Alloc Group

This protocol describes the palladium-catalyzed removal of the Alloc protecting group.

-

Resin Preparation: Wash the peptide-resin with DCM (5 x 1 min).

-

Alloc Deprotection:

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM.

-

Add the solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

-

Drain the solution and repeat the treatment with a fresh reagent solution for another 30 minutes.

-

-

Washing: Wash the resin extensively with DCM (3x), followed by a solution of 0.5% DIEA in DMF (2x), and finally with DMF (3x) and DCM (3x) to prepare for the subsequent on-resin modification step.

Protocol 4: On-Resin Peptide Cyclization

This protocol outlines a general procedure for head-to-tail cyclization of a peptide on the resin. This requires the use of an orthogonal protecting group on a side chain of an amino acid (e.g., Asp or Glu) that is attached to the resin via its side chain.

-

Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc/tBu SPPS. The C-terminal amino acid will have a free carboxylic acid, and the N-terminal amino acid will have a free amine after Fmoc deprotection.

-

Cyclization:

-

Wash the deprotected peptide-resin with DMF.

-

Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.

-

Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Final Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly and proceed with the standard TFA cleavage cocktail to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.

Protocol 5: Synthesis of a Branched Peptide

This protocol describes the synthesis of a branched peptide using a lysine residue with an orthogonally protected side-chain amine (e.g., Fmoc-Lys(Dde)-OH).

-

Main Chain Synthesis: Synthesize the main peptide chain using standard Fmoc/tBu SPPS. Incorporate Fmoc-Lys(Dde)-OH at the desired branching point.

-

Selective Side-Chain Deprotection: After completing the main chain, selectively remove the Dde group from the lysine side chain using the protocol described in Protocol 2.

-

Branch Synthesis: Synthesize the peptide branch from the newly deprotected lysine side-chain amine using standard Fmoc/tBu SPPS cycles.

-

Final Cleavage and Deprotection: Once the branched peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups using a standard TFA cleavage cocktail.

Visualizing Complex Synthetic Pathways

Diagrams are essential for visualizing the logical flow of complex synthetic pathways enabled by orthogonal protection.

On-Resin Cyclization Workflow

Branched Peptide Synthesis Workflow

Conclusion

The strategy of orthogonal protection is an indispensable tool in the arsenal of the modern peptide chemist.[1] It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the different protecting group schemes, their specific cleavage conditions, and their compatibility is crucial for the successful design and execution of any peptide synthesis endeavor. This guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently apply these powerful techniques in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. peptide.com [peptide.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids | Semantic Scholar [semanticscholar.org]

A Technical Guide to H-D-Lys(Alloc)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physical characteristics of H-D-Lys(Alloc)-OH, a crucial building block in modern peptide chemistry. It details its application in solid-phase peptide synthesis (SPPS), focusing on the strategic use of the allyloxycarbonyl (Alloc) protecting group. This document also includes a detailed experimental protocol for the deprotection of the Alloc group, a critical step for site-specific modifications of peptides.

Core Molecular and Physical Characteristics

This compound, with the systematic name Nε-allyloxycarbonyl-D-lysine, is a derivative of the amino acid D-lysine. The key feature of this compound is the Alloc group protecting the epsilon-amino group of the lysine side chain. This protection is orthogonal to the more commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group. This orthogonality allows for the selective deprotection of the lysine side chain while the peptide backbone remains protected, enabling the synthesis of complex peptide architectures such as branched and cyclic peptides.

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 230.26 g/mol | [1] |

| Molecular Formula | C10H18N2O4 | [1] |

| CAS Number | 274260-42-3 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Boiling Point (Predicted) | 414.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.153 ± 0.06 g/cm3 | [1] |

| Storage Temperature | 2-8°C | [2][3] |

Application in Peptide Synthesis: The Orthogonal Protection Strategy

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The Alloc group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of most other side-chain protecting groups. This stability allows for a strategic, multi-step synthesis on the solid support.

The workflow for utilizing this compound in SPPS for side-chain modification is depicted below.

Experimental Protocol: Alloc Group Deprotection

The selective removal of the Alloc group is typically achieved using a palladium(0) catalyst. This allows for the unmasking of the lysine side-chain amine for subsequent modification, such as the attachment of labels, formation of lactam bridges for cyclization, or the creation of branched peptides.

Materials:

-

Peptide-resin containing the Alloc-protected lysine residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Phenylsilane (PhSiH3) or another suitable scavenger (e.g., N-methylaniline)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) of high purity

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel for SPPS

-

Washing solvents: DCM, Methanol, DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the reaction vessel.

-

Preparation of the Deprotection Cocktail: In a separate vial, under an inert atmosphere, prepare the deprotection solution. A typical cocktail consists of:

-

Pd(PPh3)4 (0.03 M in DCM)

-

Phenylsilane (0.75 M in DCM)

-

Note: The equivalents of the palladium catalyst and scavenger relative to the resin loading should be optimized for the specific peptide sequence and scale.

-

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the freshly prepared deprotection cocktail to the resin.

-

Gently agitate the mixture under an inert atmosphere. The reaction is typically complete within 1-2 hours at room temperature.[4] Monitoring the reaction progress can be performed by taking small resin samples and testing for the presence of the free amine (e.g., with a Kaiser test).

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:

-

DCM (3 times)

-

A solution of 5% sodium diethyldithiocarbamate trihydrate in DMF (to scavenge residual palladium)

-

DMF (3 times)

-

Methanol (3 times)

-

DCM (3 times)[4]

-

-

-

Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine on the lysine side chain.

-

Subsequent Steps: The resin is now ready for the desired side-chain modification or further peptide synthesis steps.

This protocol provides a general guideline. Optimization of reaction times, reagent concentrations, and washing procedures may be necessary depending on the specific peptide sequence and the scale of the synthesis. The use of microwave heating can also expedite the deprotection process.

References

The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, has become the cornerstone of peptide science.[1][2][3] This method enables the efficient chemical synthesis of peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support.[1][4] The core principle of SPPS is its cyclical process, where the peptide chain is elongated step-by-step on a polymeric resin.[5] This immobilization facilitates the removal of excess reagents and soluble by-products through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[5][6] This guide provides an in-depth technical overview of the fundamental principles of SPPS, designed for researchers, scientists, and professionals in drug development.

The Solid Support: Resins and Linkers

The success of SPPS is fundamentally tied to the solid support, which is typically composed of polymeric resin beads, most commonly polystyrene cross-linked with 1% divinylbenzene. These beads are functionalized with a linker or handle, which serves as a reversible anchor for the C-terminal amino acid of the peptide.

The choice of resin and linker is critical as it dictates several parameters of the synthesis:

-

Cleavage Conditions: The chemical nature of the linker determines the reagent (e.g., strong acid) and conditions required to release the final peptide from the support.

-

C-terminal Functionality: The linker determines whether the cleaved peptide will have a C-terminal acid or amide.[5] For example, Wang resin is used to produce peptide acids, while Rink Amide resin is employed for peptide amides.[3][7]

-

Reaction Kinetics: The physical properties of the resin, such as bead size and swelling capacity in various solvents, influence the diffusion of reagents and reaction times. Proper swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is essential for the accessibility of reactive sites.

Protecting Group Strategies: A Tale of Two Chemistries

To ensure the specific and controlled formation of peptide bonds, the reactive functional groups of the amino acids (the α-amino group and any reactive side-chains) must be temporarily blocked with protecting groups. SPPS is dominated by two primary orthogonal protection strategies: Boc/Bzl and Fmoc/tBu.[8] Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others using different chemical mechanisms.[9]

Boc/Bzl Strategy

The classic Boc/Bzl approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group.[] This group is removed at each cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[] The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[][11]

Fmoc/tBu Strategy

Developed as a milder alternative, the Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[][12] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in DMF.[4][] The side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu), and are removed simultaneously with cleavage from the resin using TFA.[] This true orthogonality is a key advantage of the Fmoc approach and has led to its widespread adoption, particularly in automated synthesis.[9][]

References

- 1. bachem.com [bachem.com]

- 2. chempep.com [chempep.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 11. peptide.com [peptide.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: H-D-Lys(Alloc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of H-D-Lys(Alloc)-OH in solid-phase peptide synthesis (SPPS). This orthogonally protected amino acid is a valuable tool for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides.

Introduction to this compound

This compound is a derivative of the D-amino acid lysine where the ε-amino group of the side chain is protected by an allyloxycarbonyl (Alloc) group. In the context of Fmoc-based SPPS, the α-amino group is typically protected with the base-labile Fmoc group (yielding Fmoc-D-Lys(Alloc)-OH), while the Alloc group provides orthogonal protection. This orthogonality is crucial as the Alloc group is stable to the piperidine solutions used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for final peptide cleavage from the resin.[1][2] This stability allows for the selective deprotection of the lysine side chain at any desired stage of the synthesis, enabling specific modifications.[2][3]

Key Properties:

| Property | Description |

| Chemical Name | (R)-2-amino-6-(((allyloxy)carbonyl)amino)hexanoic acid |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol [4][5] |

| Protection Strategy | The Alloc group on the ε-amine is orthogonal to the Fmoc/tBu strategy.[1][2] |

| Cleavage Conditions | The Alloc group is typically removed using a palladium(0) catalyst in the presence of a scavenger.[6][7] |

Applications in Peptide Synthesis

The unique properties of this compound make it an indispensable tool for advanced peptide synthesis.

-

Synthesis of Branched Peptides: The selective deprotection of the Alloc group on the solid support allows for the synthesis of a second peptide chain on the lysine side chain, creating well-defined branched peptides.[8][9][10] This is particularly useful for creating multiple antigenic peptides (MAPs) or other peptide dendrimers.

-

On-Resin Cyclization: this compound can be used to synthesize head-to-tail or side-chain-to-side-chain cyclic peptides.[6][7] After linear peptide assembly, the Alloc group can be removed to expose the ε-amino group for cyclization with a C-terminal carboxylic acid or another deprotected side chain.

-

Site-Specific Labeling and Conjugation: The exposed amine after Alloc deprotection serves as a handle for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) or other targeted therapies.[2]

-

Peptide-Based Biomaterials: The ability to functionalize the lysine side chain is crucial for creating peptide-based hydrogels and scaffolds with tailored properties for tissue engineering and drug delivery applications.[2]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating Fmoc-D-Lys(Alloc)-OH into a peptide sequence using manual Fmoc-SPPS.